(15S)-15-Methyl-pgf2-alpha 1,9-lactone
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Overview
Description
(15S)-15-Methyl-pgf2-alpha 1,9-lactone is a synthetic analog of prostaglandin F2-alpha, a naturally occurring prostaglandin involved in various physiological processes. This compound is characterized by its unique structural modifications, which enhance its stability and biological activity. Prostaglandins are lipid compounds that have diverse roles in the body, including the regulation of inflammation, smooth muscle function, and the induction of labor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl-pgf2-alpha 1,9-lactone typically involves several steps, starting from commercially available starting materials. The key steps include the formation of the lactone ring and the introduction of the methyl group at the 15th position. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. The purification of the final product is typically achieved through techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(15S)-15-Methyl-pgf2-alpha 1,9-lactone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated analogs. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
(15S)-15-Methyl-pgf2-alpha 1,9-lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of prostaglandin analogs.
Biology: It is used to investigate the role of prostaglandins in various biological processes, such as inflammation and smooth muscle contraction.
Medicine: It has potential therapeutic applications in the treatment of conditions like glaucoma, where it can help reduce intraocular pressure.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (15S)-15-Methyl-pgf2-alpha 1,9-lactone involves its interaction with specific prostaglandin receptors in the body. These receptors are part of the G-protein-coupled receptor family and are involved in various signaling pathways. Upon binding to its receptor, this compound can activate or inhibit specific cellular responses, leading to its observed biological effects. The molecular targets and pathways involved include the regulation of cyclic AMP levels and the modulation of intracellular calcium concentrations.
Comparison with Similar Compounds
Similar Compounds
(15S)-2,2-Difluoro-15-methyl-pgf2-alpha 1,9-lactone: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and biological activity.
Prostaglandin F2-alpha: The natural analog of (15S)-15-Methyl-pgf2-alpha 1,9-lactone, which has a similar core structure but lacks the synthetic modifications.
Uniqueness
The uniqueness of this compound lies in its enhanced stability and biological activity compared to its natural counterpart
Properties
CAS No. |
62411-08-9 |
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Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal |
InChI |
InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1 |
InChI Key |
MSFNHUJDWUSYTE-GDTBAKMVSA-N |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O |
Origin of Product |
United States |
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